2,2,3,3,3-Pentafluoro-1-furan-2-yl-propanol
Overview
Description
2,2,3,3,3-Pentafluoro-1-furan-2-yl-propanol is a fluorinated organic compound with the molecular formula C7H5F5O2. This compound is characterized by the presence of five fluorine atoms and a furan ring, making it a unique and valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoro-1-furan-2-yl-propanol typically involves the reaction of 1-propene with hydrogen fluoride to form 1-fluoro-1-propene. This intermediate is then reacted with hydrogen fluoride in the presence of sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. The use of specialized equipment and controlled reaction conditions ensures the efficient and safe production of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoro-1-furan-2-yl-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2,2,3,3,3-Pentafluoro-1-furan-2-yl-propanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoro-1-furan-2-yl-propanol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high reactivity and ability to form stable complexes with various substrates. This reactivity is harnessed in its applications as a derivatization reagent and in the synthesis of fluorinated compounds .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoro-1-propanol: Similar in structure but lacks the furan ring, making it less versatile in certain applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains six fluorine atoms and is used in different contexts, such as a solvent in organic synthesis.
2,2,3,3-Tetrafluoro-1-propanol: Contains four fluorine atoms and is used in various chemical reactions.
Uniqueness
2,2,3,3,3-Pentafluoro-1-furan-2-yl-propanol is unique due to its combination of a furan ring and five fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications, such as derivatization in analytical chemistry and the synthesis of complex fluorinated compounds .
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(furan-2-yl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5O2/c8-6(9,7(10,11)12)5(13)4-2-1-3-14-4/h1-3,5,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPMLAVDXFSOFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C(C(F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247049 | |
Record name | α-(1,1,2,2,2-Pentafluoroethyl)-2-furanmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201247049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
722491-60-3 | |
Record name | α-(1,1,2,2,2-Pentafluoroethyl)-2-furanmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=722491-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(1,1,2,2,2-Pentafluoroethyl)-2-furanmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201247049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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